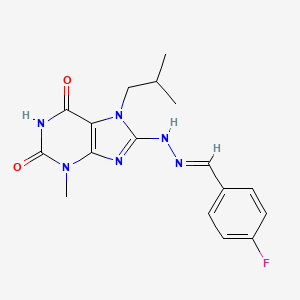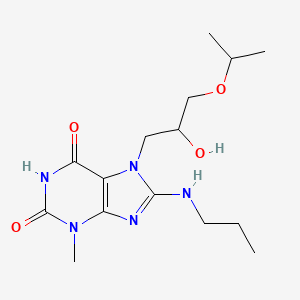
2-iodo-N'-(4-methylbenzylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-iodo-N’-(4-methylbenzylidene)benzohydrazide is a chemical compound with the molecular formula C15H13IN2O and a molecular weight of 364.188 g/mol . This compound is part of the hydrazone family, which is known for its diverse biological activities and applications in various fields of research.
Métodos De Preparación
The synthesis of 2-iodo-N’-(4-methylbenzylidene)benzohydrazide typically involves the reaction of 2-iodobenzohydrazide with 4-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The process is relatively straightforward and can be performed in a one-pot reaction, which is advantageous for its simplicity and efficiency .
Análisis De Reacciones Químicas
2-iodo-N’-(4-methylbenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-iodo-N’-(4-methylbenzylidene)benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has potential biological activities, including antibacterial and antifungal properties.
Medicine: It is being investigated for its potential use in drug development due to its biological activities.
Industry: The compound can be used in the production of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-iodo-N’-(4-methylbenzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
2-iodo-N’-(4-methylbenzylidene)benzohydrazide can be compared with other similar compounds, such as:
2-iodo-N’-(4-methoxybenzylidene)benzohydrazide: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and biological activity.
2-iodo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide: This compound has an additional benzyl group, which can influence its chemical properties and applications.
The uniqueness of 2-iodo-N’-(4-methylbenzylidene)benzohydrazide lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
303063-56-1 |
|---|---|
Fórmula molecular |
C15H13IN2O |
Peso molecular |
364.18 g/mol |
Nombre IUPAC |
2-iodo-N-[(E)-(4-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13IN2O/c1-11-6-8-12(9-7-11)10-17-18-15(19)13-4-2-3-5-14(13)16/h2-10H,1H3,(H,18,19)/b17-10+ |
Clave InChI |
AZHHCWTYMMVJBB-LICLKQGHSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2I |
SMILES canónico |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5E)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977930.png)
![3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B11977937.png)

![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977960.png)
![N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11977964.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11977967.png)


![4-[(4-Benzyl-piperazin-1-ylimino)-methyl]-phenol](/img/structure/B11977983.png)

![methyl 2-{[(6-chloro-4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoate](/img/structure/B11977999.png)
![2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11978005.png)
